molecular formula C12H23NO5 B558124 Boc-Ser(tBu)-OH CAS No. 13734-38-8

Boc-Ser(tBu)-OH

Cat. No.: B558124
CAS No.: 13734-38-8
M. Wt: 261.31 g/mol
InChI Key: BPYLRGKEIUPMRJ-UHFFFAOYSA-N
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Description

tert-Butyloxycarbonyl-L-serine tert-butyl ester: , commonly referred to as Boc-Ser(tBu)-OH, is a derivative of the amino acid serine. It is widely used in peptide synthesis as a protecting group for the amino and hydroxyl groups of serine. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) group protecting the amino group and a tert-butyl (tBu) group protecting the hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Ser(tBu)-OH typically involves the protection of the amino and hydroxyl groups of serine. The process begins with the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate or triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature. The hydroxyl group is then protected by reacting the intermediate with tert-butyl chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps.

Chemical Reactions Analysis

Types of Reactions: Boc-Ser(tBu)-OH undergoes various chemical reactions, primarily focusing on the removal of the protecting groups. The compound can undergo:

    Deprotection Reactions: The Boc group can be removed using strong acids like trifluoroacetic acid (TFA), while the tert-butyl group can be removed using acids like hydrochloric acid or trifluoroacetic acid.

    Substitution Reactions: The hydroxyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of the Boc group. The reaction is typically carried out at room temperature.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions involving the hydroxyl group.

Major Products Formed:

    Deprotection: The major products formed are serine and the corresponding by-products of the protecting groups.

    Substitution: The products depend on the nature of the substituent introduced in place of the hydroxyl group.

Scientific Research Applications

Chemistry: Boc-Ser(tBu)-OH is extensively used in solid-phase peptide synthesis (SPPS) as a building block. It allows for the stepwise construction of peptides with high precision and efficiency.

Biology: In biological research, this compound is used to synthesize peptides and proteins that are crucial for studying enzyme mechanisms, protein-protein interactions, and cellular signaling pathways.

Medicine: The compound is used in the development of peptide-based therapeutics. It aids in the synthesis of peptides that can act as drugs or drug delivery agents.

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It ensures the protection of functional groups during the synthesis process, leading to high-purity products.

Mechanism of Action

The primary mechanism of action of Boc-Ser(tBu)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the tert-butyl group protects the hydroxyl group. The deprotection steps are crucial for the final assembly of the peptide chain.

Molecular Targets and Pathways: The compound itself does not have specific molecular targets or pathways. the peptides synthesized using this compound can interact with various biological targets, including enzymes, receptors, and proteins, depending on their sequence and structure.

Comparison with Similar Compounds

    Fmoc-Ser(tBu)-OH: Another serine derivative used in peptide synthesis, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group.

    Cbz-Ser(tBu)-OH: A serine derivative with a carbobenzoxy (Cbz) group protecting the amino group.

Uniqueness: Boc-Ser(tBu)-OH is unique due to the stability and ease of removal of the Boc and tert-butyl protecting groups. The Boc group is stable under basic conditions and can be removed using mild acidic conditions, making it suitable for a wide range of synthetic applications. The tert-butyl group provides additional protection to the hydroxyl group, ensuring the integrity of the serine residue during peptide synthesis.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxy]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5/c1-11(2,3)17-7-8(9(14)15)13-10(16)18-12(4,5)6/h8H,7H2,1-6H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYLRGKEIUPMRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90318722
Record name boc-d-ser(tbu)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13734-38-8, 248921-67-7
Record name NSC334309
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334309
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name boc-d-ser(tbu)-oh
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90318722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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